molecular formula C16H16FN3O4S B4983415 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine CAS No. 5531-92-0

1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine

Cat. No. B4983415
CAS RN: 5531-92-0
M. Wt: 365.4 g/mol
InChI Key: JXQXELBOPXJQHY-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, also known as FNPP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been widely studied for its potential applications in scientific research. FNPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to act as a receptor antagonist for a number of neurotransmitter systems, including the dopamine and serotonin systems. 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its effects on behavior and cardiovascular function.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has a range of biochemical and physiological effects, including effects on behavior, cardiovascular function, and cancer cell growth. It has been shown to increase locomotor activity and alter the effects of drugs on behavior in animal models. 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has also been shown to have effects on cardiovascular function, including vasodilation and changes in blood pressure. In addition, 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has a number of advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for researchers. However, there are also some limitations to the use of 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine in lab experiments. For example, its effects on behavior and cardiovascular function may vary depending on the species being studied, which can make it difficult to generalize findings across different animal models.

Future Directions

There are a number of future directions for research on 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine. One area of interest is the development of new synthetic methods for 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, which could improve its purity and stability. Another area of interest is the exploration of the potential therapeutic applications of 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, particularly in the treatment of cancer and other diseases. Finally, there is also a need for further research on the mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, which could help to elucidate its effects on behavior and cardiovascular function.

Synthesis Methods

1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 4-nitrophenylpiperazine in the presence of a base such as triethylamine. This reaction produces 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine as a white crystalline solid, which can be purified using a variety of methods, including recrystallization and column chromatography.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has been widely studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has been used in studies of the central nervous system, including studies of neurotransmitter systems and the effects of drugs on behavior. It has also been used in studies of cardiovascular function, as well as in studies of cancer and other diseases.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c17-13-1-7-16(8-2-13)25(23,24)19-11-9-18(10-12-19)14-3-5-15(6-4-14)20(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQXELBOPXJQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386000
Record name 1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5531-92-0
Record name 1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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